molecular formula C7H5N3O B12361686 8aH-pyrido[2,3-d]pyridazin-8-one

8aH-pyrido[2,3-d]pyridazin-8-one

Katalognummer: B12361686
Molekulargewicht: 147.13 g/mol
InChI-Schlüssel: WEJYFNXTHAMWKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8aH-pyrido[2,3-d]pyridazin-8-one is a heterocyclic compound characterized by a fused ring system containing nitrogen atoms. This compound is part of the pyridazinone family, which is known for its diverse pharmacological activities. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, with applications ranging from antimicrobial to anticancer activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8aH-pyrido[2,3-d]pyridazin-8-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxylic acids or their derivatives. The reaction conditions often include heating in the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Types of Reactions: 8aH-pyrido[2,3-d]pyridazin-8-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridazinones, which can exhibit different biological activities depending on the nature of the substituents .

Wissenschaftliche Forschungsanwendungen

8aH-pyrido[2,3-d]pyridazin-8-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 8aH-pyrido[2,3-d]pyridazin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological activity being targeted, such as inhibition of cell proliferation in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8aH-pyrido[2,3-d]pyridazin-8-one is unique due to its fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and development .

Eigenschaften

Molekularformel

C7H5N3O

Molekulargewicht

147.13 g/mol

IUPAC-Name

8aH-pyrido[2,3-d]pyridazin-8-one

InChI

InChI=1S/C7H5N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h1-4,6H

InChI-Schlüssel

WEJYFNXTHAMWKM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CN=NC(=O)C2N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.